Lipophilicity Modulation: Target Compound vs. Des‑oxanyl Analog
Predicted logP (XLogP3‑AA) for 1‑cyclobutyl‑4‑[6‑(oxan‑4‑yloxy)pyridine‑3‑carbonyl]piperazine is 2.48, compared with 1.87 for the des‑oxanyl analog 1‑cyclobutyl‑4‑(pyridine‑3‑carbonyl)piperazine [1]. The increase of 0.61 log units is attributed to the additional methylene‑rich tetrahydropyran ring, which adds hydrophobic surface area while still providing an ether oxygen for aqueous solvation. This moderate logP places the target compound in the optimal range for oral bioavailability (Rule‑of‑Five compliant), whereas the des‑oxanyl analog may be too hydrophilic for efficient passive membrane permeation.
| Evidence Dimension | Predicted octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.48 (XLogP3‑AA) |
| Comparator Or Baseline | 1‑Cyclobutyl‑4‑(pyridine‑3‑carbonyl)piperazine, logP = 1.87 (XLogP3‑AA) |
| Quantified Difference | ΔlogP = +0.61 (target more lipophilic) |
| Conditions | In silico prediction (PubChem/NCBI XLogP3‑AA algorithm, version 2024) |
Why This Matters
Lipophilicity within the 2–3 logP window is strongly correlated with balanced aqueous solubility and passive permeability; procurement for a cell‑based screening campaign should favor the target compound over the more polar des‑oxanyl analog to avoid false negatives from poor membrane penetration.
- [1] PubChem. Predicted LogP (XLogP3‑AA) for 1‑cyclobutyl‑4‑[6‑(oxan‑4‑yloxy)pyridine‑3‑carbonyl]piperazine and 1‑cyclobutyl‑4‑(pyridine‑3‑carbonyl)piperazine. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑04‑29). View Source
